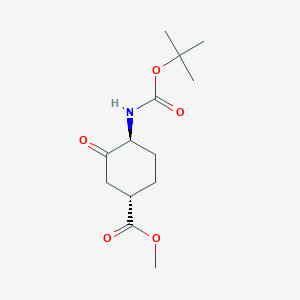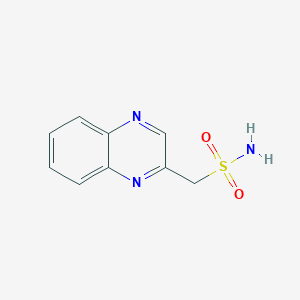
(Quinoxalin-2-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Quinoxalin-2-yl)methanesulfonamide is an organic compound with the molecular formula C₉H₉N₃O₂S It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (quinoxalin-2-yl)methanesulfonamide typically involves the reaction of quinoxaline derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
(Quinoxalin-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted quinoxaline derivatives.
Applications De Recherche Scientifique
(Quinoxalin-2-yl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (quinoxalin-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Quinoxalin-5-yl)methanesulfonamide: Another derivative of quinoxaline with similar structural features.
Quinoxaline-2-carboxamide: A compound with a carboxamide group instead of a sulfonamide group.
Uniqueness
(Quinoxalin-2-yl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonamide group makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Propriétés
Formule moléculaire |
C9H9N3O2S |
|---|---|
Poids moléculaire |
223.25 g/mol |
Nom IUPAC |
quinoxalin-2-ylmethanesulfonamide |
InChI |
InChI=1S/C9H9N3O2S/c10-15(13,14)6-7-5-11-8-3-1-2-4-9(8)12-7/h1-5H,6H2,(H2,10,13,14) |
Clé InChI |
QPXYKAQKWYTGPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=CC(=N2)CS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



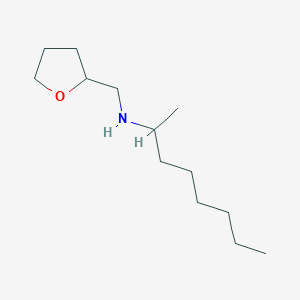
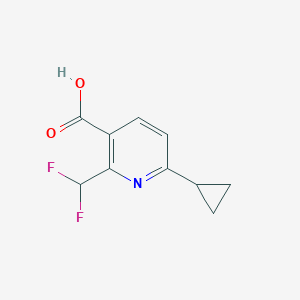
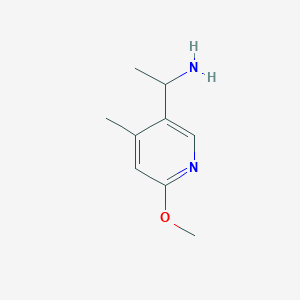
![3-(3-Chlorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15229500.png)
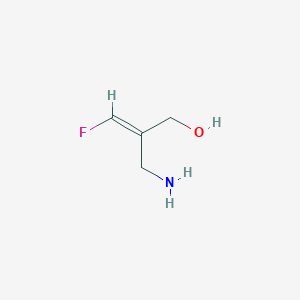

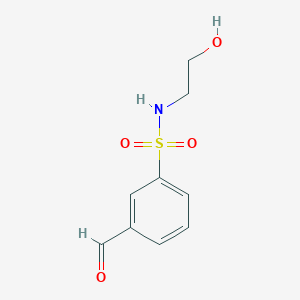
![Spiro[3.3]heptane-2-carbonitrile](/img/structure/B15229532.png)
![1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B15229541.png)
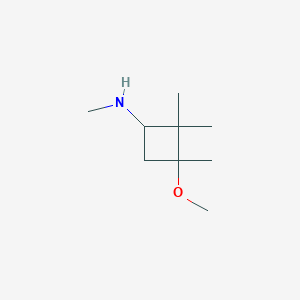

![4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B15229572.png)
